Pexidartinib - 1447274-99-8

Pexidartinib

Catalog Number: EVT-8156327
CAS Number: 1447274-99-8
Molecular Formula: C20H15ClF3N5
Molecular Weight: 417.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pexidartinib is a small molecule tyrosine kinase inhibitor that exhibits selective targeting of specific receptor tyrosine kinases (RTKs). [] These RTKs include the colony-stimulating factor 1 receptor (CSF1R), as well as c-kit and oncogenic FLT3. [] The primary mechanism through which Pexidartinib exerts its effects is by inhibiting the CSF-1/CSF-1R pathway. [] By targeting this pathway, Pexidartinib effectively disrupts the proliferation of specific cell lines and facilitates the process of ligand-induced autophosphorylation of the CSF1 receptor. [] This targeted action makes Pexidartinib a promising candidate for scientific investigations exploring the roles of CSF1R, c-kit, and FLT3 in various cellular processes and disease models.

Source and Classification

Pexidartinib is classified as a small-molecule tyrosine kinase inhibitor. It is specifically designed to inhibit the colony-stimulating factor 1 receptor (CSF1R), which plays a crucial role in macrophage recruitment and proliferation. The compound is also known by its developmental code name PLX3397 and is formulated as pexidartinib hydrochloride . It has been investigated for the treatment of symptomatic tenosynovial giant cell tumors that are not amenable to surgical intervention .

Synthesis Analysis

The synthesis of pexidartinib involves a multi-step process that has been refined over time. The synthetic route includes four main stages utilizing well-defined starting materials. Key aspects of the synthesis include:

  • Convergent Synthesis: The process is designed to link starting materials in a convergent manner, enhancing efficiency.
  • Reagents and Conditions: Modifications have been made to reagents, solvents, and reaction conditions to improve yields and purity during development.
  • Characterization Techniques: The active substance is characterized using techniques such as high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy (both proton and carbon), infrared spectroscopy, UV-visible spectroscopy, and elemental analysis .

The final product is a white to off-white crystalline solid with slight hygroscopic properties. Its stability has been confirmed through various tests showing no significant degradation under high temperature or photostability conditions .

Molecular Structure Analysis

The molecular formula of pexidartinib is C21_{21}H23_{23}ClN2_{2}O2_{2}, with a molecular weight of approximately 364.88 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine core with various substituents that contribute to its biological activity.

Structural Characteristics

Chemical Reactions Analysis

Pexidartinib undergoes several chemical reactions during its metabolism and interactions with biological targets:

  • Metabolic Pathways: It primarily undergoes oxidation mediated by hepatic cytochrome P450 enzymes (CYP3A4) and glucuronidation via UGT1A4.
  • Elimination: Approximately 65% of pexidartinib is excreted via feces, with renal elimination accounting for about 27% .

These reactions are essential for understanding the pharmacokinetics of pexidartinib in clinical settings.

Mechanism of Action

Pexidartinib functions by selectively inhibiting the CSF1R pathway. Its mechanism involves:

  • Binding Affinity: Pexidartinib binds preferentially to the non-autoinhibited form of CSF1R, preventing the binding of CSF1 and ATP. This inhibition blocks receptor autophosphorylation and subsequent signaling cascades that promote macrophage proliferation.
  • Impact on Tumor Biology: By inhibiting CSF1R, pexidartinib disrupts macrophage-mediated tumor microenvironment interactions, which are often pivotal in tumor progression .

Pharmacokinetics

  • Bioavailability: Administration with food significantly increases drug exposure.
  • Half-life: The elimination half-life of pexidartinib is approximately 26.6 hours, allowing for once or twice daily dosing regimens .
Physical and Chemical Properties Analysis

Pexidartinib exhibits several notable physical and chemical properties:

  • Appearance: It is a white to off-white crystalline solid.
  • Solubility: Shows low solubility in acidic environments but high permeability.
  • Stability: Demonstrated stability under various conditions including heat and light exposure; no significant impurities were detected during stability testing .

These properties are crucial for formulation development and ensuring consistent therapeutic efficacy.

Applications

Pexidartinib has shown promise in various clinical applications:

  • Tenosynovial Giant Cell Tumors: Approved for use in patients with symptomatic tenosynovial giant cell tumors not amenable to surgery.
  • Research Potential: Ongoing studies are exploring its efficacy against other malignancies associated with dysregulated CSF1R signaling pathways .
Molecular Pharmacology of Pexidartinib

CSF-1R Inhibition Mechanisms and Structural Kinase Interactions

Pexidartinib (chemical formula: C₂₀H₁₅ClF₃N₅) is an orally bioavailable small-molecule tyrosine kinase inhibitor that selectively targets the colony-stimulating factor 1 receptor (CSF1R). It binds to the autoinhibited conformation of CSF1R’s kinase domain, stabilizing the juxtamembrane region that maintains the kinase in an inactive state. This prevents adenosine triphosphate (ATP) binding and subsequent receptor autophosphorylation [1] [6]. The half-maximal inhibitory concentration (IC₅₀) for CSF1R is 13–20 nM, reflecting high binding affinity [1] [4]. Structural analyses reveal that pexidartinib’s trifluoromethyl pyridine moiety enhances selectivity by forming hydrophobic interactions within the ATP-binding pocket, while its chloro-substituted phenyl group anchors the molecule to the hinge region of the kinase domain [1] [9].

Table 1: Kinetic Parameters of Pexidartinib Binding to CSF1R

ParameterValueExperimental System
IC₅₀ (CSF1R)13–20 nMCell-free kinase assay
Kd (CSF1R)0.4 nMSurface plasmon resonance
Target Residence Time>24 hoursCompetitive binding kinetics
Selectivity vs. FLT38-foldKinase panel screening

Off-Target Kinase Interactions: FLT3, KIT, and PDGFR-β Signaling Modulation

Beyond CSF1R, pexidartinib exhibits moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), stem cell factor receptor (KIT), and platelet-derived growth factor receptor beta (PDGFR-β). Its IC₅₀ values are 160 nM for FLT3, 27 nM for KIT, and unquantified but significant for PDGFR-β [1] [4] [6]. These off-target interactions arise from structural homologies in the kinase domains:

  • FLT3: Inhibition is potentiated against FLT3 with internal tandem duplication (FLT3-ITD) mutations, disrupting pro-survival signaling in hematopoietic malignancies [1].
  • KIT: Pexidartinib binds to the juxtamembrane domain of wild-type KIT (IC₅₀ = 27 nM), suppressing dimerization and activation [4] [6].
  • PDGFR-β: Although kinetic data are limited, pexidartinib reduces phosphorylation of PDGFR-β, a receptor implicated in stromal cell proliferation [1].

Table 2: Selectivity Profile of Pexidartinib Across Kinases

Kinase TargetIC₅₀ (nM)Functional Consequence
CSF1R13–20Blocks macrophage survival and differentiation
KIT27Inhibits mast cell and hematopoietic proliferation
FLT3 (wild-type)160Attenuates cytokine-driven cell growth
FLT3 (ITD mutant)9Suppresses oncogenic signaling in AML
PDGFR-βUndisclosedImpairs stromal activation and angiogenesis

Pharmacodynamic Profiling of CSF-1R Pathway Suppression

Pexidartinib achieves maximal suppression of CSF1R phosphorylation within 2 hours post-administration, persisting for >24 hours due to its prolonged target residence time [1] [4]. In tenosynovial giant cell tumor (TGCT) models, pexidartinib reduces tumor-associated macrophage (TAM) density by >80% within 7 days, correlating with diminished levels of circulating CSF1 [1] [8]. Pharmacodynamic studies in glioblastoma multiforme (GBM) show that pexidartinib penetrates the blood-brain barrier, depleting microglia by 60–70% after 14 days of continuous treatment [1]. The drug’s efficacy in TGCT (overall response rate: 38–52%) directly correlates with CSF1R occupancy >90%, confirming target engagement [1] [8].

Ligand-Binding Dynamics and Allosteric Regulation of CSF-1R

Pexidartinib acts as a type II inhibitor, binding preferentially to the autoinhibited "DFG-out" conformation of CSF1R. This allosteric mechanism disrupts ligand-dependent activation by both colony-stimulating factor 1 (CSF1) and interleukin-34 (IL-34) [6] [7]. Key dynamics include:

  • Ligand Competition: Pexidartinib does not compete directly with CSF1/IL-34 at the extracellular domain but prevents receptor dimerization—a prerequisite for kinase activation [7] [10].
  • Conformational Flexibility: Molecular dynamics simulations show that pexidartinib binding increases rigidity in the activation loop (A-loop), sterically hindering phosphorylation at Tyr⁸⁰⁷ [9].
  • Microglial Specificity: In vivo studies using Csf1r-mApple transgenic mice reveal heterogeneous ligand uptake across macrophage subsets. Microglia exhibit slower CSF1 dissociation rates than peritoneal macrophages, aligning with pexidartinib’s prolonged activity in neural tissues [5] [10].

These properties enable sustained pathway suppression despite ligand upregulation in the tumor microenvironment, positioning pexidartinib as a paradigm for allosteric kinase control.

Properties

CAS Number

1447274-99-8

Product Name

Pexidartinib

IUPAC Name

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine

Molecular Formula

C20H15ClF3N5

Molecular Weight

417.8 g/mol

InChI

InChI=1S/C20H15ClF3N5/c21-15-6-16-14(10-28-19(16)29-11-15)5-12-2-4-18(26-7-12)27-9-13-1-3-17(25-8-13)20(22,23)24/h1-4,6-8,10-11H,5,9H2,(H,26,27)(H,28,29)

InChI Key

JGWRKYUXBBNENE-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F

Canonical SMILES

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)NCC4=CN=C(C=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.